molecular formula C14H14N2O4 B14671390 Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate CAS No. 40312-28-5

Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate

Cat. No.: B14671390
CAS No.: 40312-28-5
M. Wt: 274.27 g/mol
InChI Key: RVHWUKVPWJTBKL-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate is a complex organic compound with a unique structure that combines a phenyl ring, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,4-dimethylphenyl)-1H-imidazole-4-acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-1H-imidazole-4-carboxylate: Contains a carboxylate group instead of an ester, which may influence its solubility and pharmacokinetics.

Uniqueness

Methyl 2-(3,4-dimethylphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

40312-28-5

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2-[2-(3,4-dimethylphenyl)-4-hydroxy-1H-imidazol-5-yl]-2-oxoacetate

InChI

InChI=1S/C14H14N2O4/c1-7-4-5-9(6-8(7)2)12-15-10(13(18)16-12)11(17)14(19)20-3/h4-6,18H,1-3H3,(H,15,16)

InChI Key

RVHWUKVPWJTBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(N2)C(=O)C(=O)OC)O)C

Origin of Product

United States

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